

limit of detection (LOD) and quantification (LOQ) for Ibrutinib impurity 6

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Compound of Interest

Compound Name: *Ibrutinib impurity 6*

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Detecting Ibrutinib Impurity 6: A Guide to Analytical Limits

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products like Ibrutinib is paramount. A critical aspect of this is the accurate detection and quantification of impurities. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for **Ibrutinib impurity 6**, a known process-related impurity.

While specific, publicly available comparative studies on the LOD and LOQ for **Ibrutinib impurity 6** are limited, this guide outlines the typical performance of suitable analytical techniques based on established methods for Ibrutinib and its related substances. The information presented here is synthesized from a review of current analytical literature.

Chemical Identity of **Ibrutinib Impurity 6**:

- Chemical Name: 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one[1][2]
- CAS Number: 1987905-93-0[1][2]
- Molecular Formula: C₄₇H₄₆N₁₂O₃[1][2]
- Molecular Weight: 826.95 g/mol [1][2]

Comparison of Analytical Methods

The detection and quantification of pharmaceutical impurities at trace levels necessitate the use of highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the methods of choice for analyzing Ibrutinib and its impurities.

Analytical Method	Typical Limit of Detection (LOD)	Typical Limit of Quantification (LOQ)	Key Advantages	Considerations
HPLC with UV Detection	0.01% - 0.05% (relative to a standard concentration)	0.03% - 0.15% (relative to a standard concentration)	Robust, widely available, and suitable for routine quality control.	May lack the sensitivity required for genotoxic impurities; potential for co-elution with other impurities.
UHPLC with UV Detection	0.005% - 0.03% (relative to a standard concentration)	0.015% - 0.1% (relative to a standard concentration)	Higher resolution and faster analysis times compared to HPLC.	Higher operating pressures require specialized instrumentation.
LC-MS (Liquid Chromatography -Mass Spectrometry)	< 0.001% (ng/mL to pg/mL range)	< 0.003% (ng/mL to pg/mL range)	High sensitivity and selectivity, provides structural information for impurity identification. ^[3]	More complex instrumentation and method development.

Experimental Protocol for LOD and LOQ Determination

The following is a representative protocol for determining the LOD and LOQ of **Ibrutinib impurity 6** using a UHPLC-UV method, based on common industry practices and guidelines from the International Council for Harmonisation (ICH).

1. Materials and Instrumentation:

- Reference Standard: **Ibrutinib impurity 6** (available from various suppliers)[[1](#)]
- Instrumentation: A UHPLC system equipped with a UV detector.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), to be optimized for the separation of Ibrutinib and its impurities.
- Diluent: A mixture of water and organic solvent compatible with the mobile phase.

2. Standard Solution Preparation:

- Stock Solution: Accurately weigh and dissolve a known amount of **Ibrutinib impurity 6** reference standard in the diluent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with decreasing concentrations of the impurity.

3. Chromatographic Conditions (Example):

- Flow Rate: 0.3 - 0.6 mL/min
- Column Temperature: 25 - 40 °C
- Detection Wavelength: To be determined based on the UV spectrum of **Ibrutinib impurity 6**.
- Injection Volume: 1 - 5 µL

- Gradient Elution: A gradient program should be developed to ensure adequate separation of **Ibrutinib impurity 6** from the main Ibrutinib peak and other potential impurities.

4. LOD and LOQ Determination Methods:

There are several methods to determine LOD and LOQ. The two most common are:

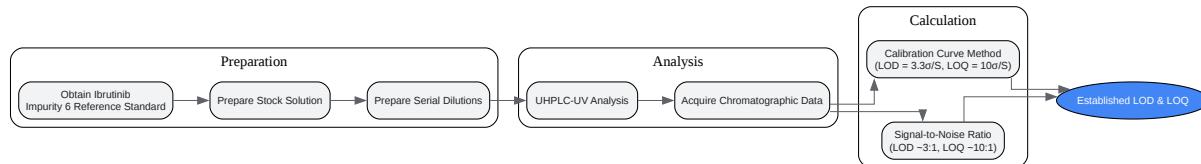
- Based on Signal-to-Noise Ratio:
 - LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
 - LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
 - This is determined by injecting solutions of decreasing concentration and measuring the signal height relative to the baseline noise.
- Based on the Standard Deviation of the Response and the Slope:
 - $LOD = 3.3 * (\sigma / S)$
 - $LOQ = 10 * (\sigma / S)$
 - Where:
 - σ = the standard deviation of the y-intercepts of the regression lines from a series of calibration curves.
 - S = the mean of the slopes of the calibration curves.
 - This method involves constructing a calibration curve using a series of low-concentration standards and performing a linear regression analysis.

5. Validation:

The determined LOQ should be validated by demonstrating that the analytical method exhibits acceptable precision and accuracy at this concentration.

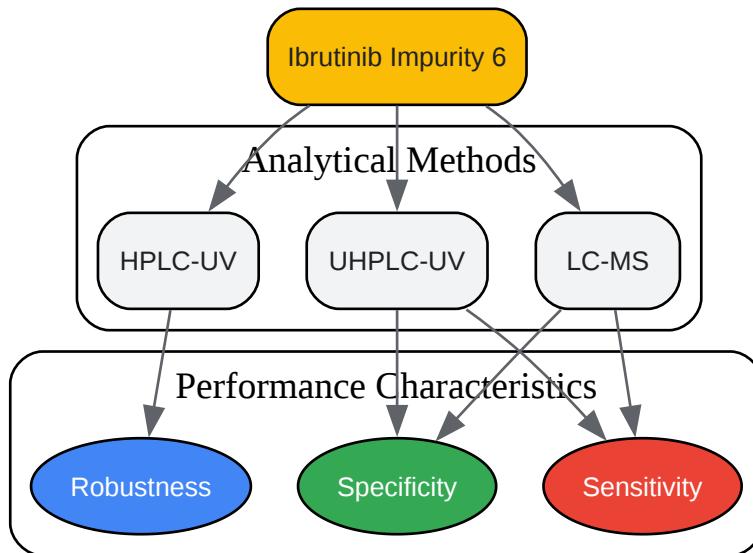
Visualizing the Workflow

The following diagrams illustrate the key processes involved in the determination of LOD and LOQ for **Ibrutinib impurity 6**.



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Caption: Workflow for LOD and LOQ Determination.



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Caption: Comparison of Analytical Methods.

In conclusion, while specific LOD and LOQ data for **Ibrutinib impurity 6** requires experimental determination, established analytical techniques such as HPLC, UHPLC, and LC-MS provide

the necessary sensitivity and selectivity for its detection and quantification. By following a systematic experimental protocol, researchers can reliably determine the LOD and LOQ to ensure the quality and safety of Ibrutinib drug products.

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